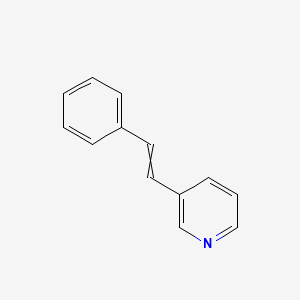
2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Descripción general
Descripción
2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound that features a pyrrolidine ring attached to a phenyl group, with a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a halogenated pyrrolidine.
Introduction of the Boc Protecting Group: The Boc group is added to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with biological targets. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-(1-pyrrolidinyl)phenyl)ethanone: Similar structure but with a bromine atom instead of the Boc group.
1-(4-(1-Pyrrolidinyl)phenyl)ethanone: Lacks the Boc protecting group, making it more reactive.
1-(4-(1-Boc-2-Pyrrolidinyl)phenyl)propanone: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-acetylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12(19)13-7-9-14(10-8-13)15-6-5-11-18(15)16(20)21-17(2,3)4/h7-10,15H,5-6,11H2,1-4H3 |
Clave InChI |
FWQTVASVJHZRBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol](/img/structure/B8439480.png)



![8H-Indeno[2,1-b]thiophene](/img/structure/B8439501.png)




